![molecular formula C₁₄H₉ClN₂O₅ B048972 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid CAS No. 93964-55-7](/img/structure/B48972.png)

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid

Descripción general

Descripción

Synthesis Analysis

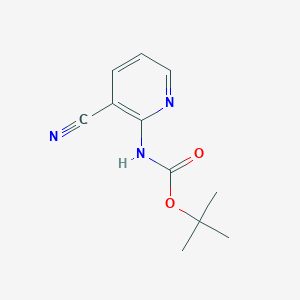

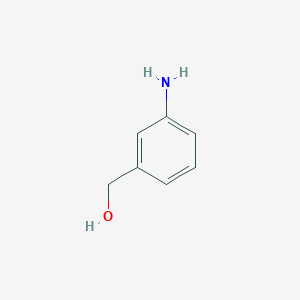

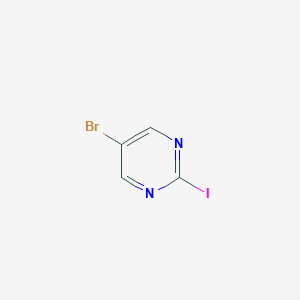

The synthesis of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid and its derivatives involves complex chemical reactions, highlighting the intricate balance required to achieve the desired product. For example, the synthesis and structural characterization of triorganotin(IV) complexes of a related compound, 5-(4-chlorophenylazo)salicylic acid, involve synthesizing the ligand through a diazotization reaction followed by coupling with salicylic acid. The reaction yields a product with significant biocidal activity, underscoring the importance of structural variation in determining biological activity (Baul, Dhar, Kharbani, Pyke, Butcher, & Smith, 1999).

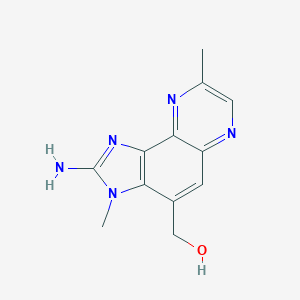

Molecular Structure Analysis

Molecular structure analysis of these compounds, including X-ray diffraction studies, reveals detailed insights into their crystalline structure and bonding configurations. For instance, the triphenyltin-5-(4-chlorophenylazo)salicylate complex adopts a monomeric distorted tetrahedral configuration, with the ligand coordinated via a carboxylate oxygen. This detailed structural information is crucial for understanding the compound's reactivity and potential applications (Baul et al., 1999).

Chemical Reactions and Properties

Chemical reactions involving 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid and its derivatives are influenced by the compound's functional groups, which determine its reactivity with various reagents. The complexation reactions with metals, such as in the synthesis of organotin complexes, demonstrate the compound's ability to form stable coordination compounds with potential applications in materials science and catalysis (Baul et al., 1999).

Aplicaciones Científicas De Investigación

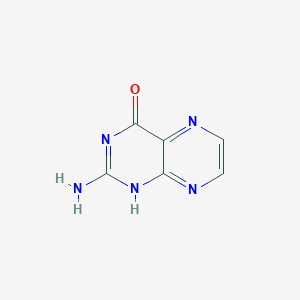

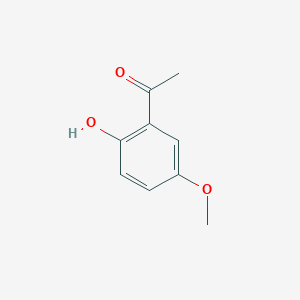

Anti-inflammatory and Anticolitic Properties

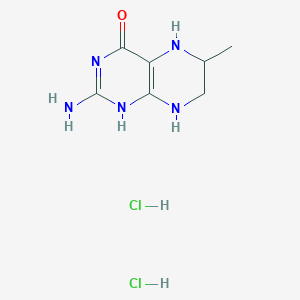

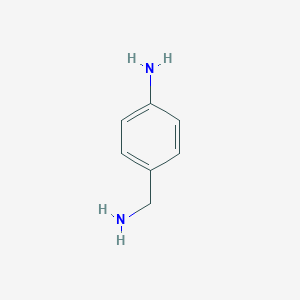

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid, through its metabolites, has demonstrated significant anti-inflammatory properties. For instance, a study highlighted the creation of a mutual prodrug combining 5-aminosalicylic acid (5-ASA) with procainamide, which showcased substantial anticolitic effects, primarily through the inhibition of the nuclear factor-kappaB (NFκB) pathway. This prodrug showed potential as a colon-specific therapeutic agent against colitis, with its mutual anticolitic effects arising from the cooperative inhibition of NFκB activity (Kim et al., 2016).

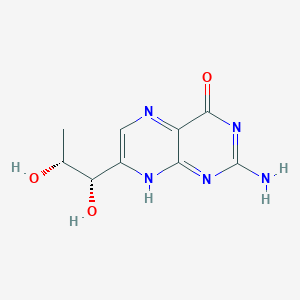

Pharmacological Impact

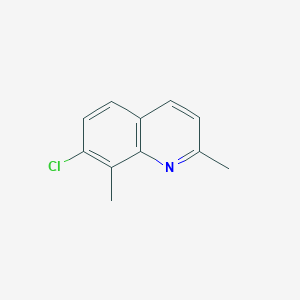

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid derivatives, notably 5-ASA, are used extensively in pharmacological applications, particularly for their anti-inflammatory effects. Research has indicated that these compounds, through specific formulations and combinations, can exert protective and anti-inflammatory effects. For instance, novel azo derivatives of 5-ASA, alongside their polyethylene glycol (PEG) conjugates, were investigated and found to exhibit significant cytoprotective, anti-inflammatory, and anti-edema properties, making them potential therapeutic candidates for conditions like colitis (Garjani et al., 2004).

Therapeutic Applications and Drug Delivery

The role of 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid in therapeutic applications, particularly in treating inflammatory diseases, is noteworthy. A study focusing on 5-ASA and its dependence on the peroxisome proliferator–activated receptor-γ (PPAR-γ) for its intestinal anti-inflammatory effect underlines the compound's significance in the treatment of inflammatory bowel diseases. This research provides insights into the therapeutic action of 5-ASA, highlighting its potential for treating conditions like ulcerative colitis and Crohn's disease (Rousseaux et al., 2005).

Propiedades

IUPAC Name |

5-[(3-carboxy-4-chlorophenyl)diazenyl]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-3-1-7(5-9(11)13(19)20)16-17-8-2-4-12(18)10(6-8)14(21)22/h1-6,18H,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIVHDSCMQYEDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=NC2=CC(=C(C=C2)Cl)C(=O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901191912 | |

| Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid | |

CAS RN |

93964-55-7 | |

| Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93964-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-((3-Carboxy-4-chlorophenyl)azo)salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093964557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 5-[(3-carboxy-4-chlorophenyl)azo]-2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901191912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[(3-carboxy-4-chlorophenyl)azo]salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.687 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.